4,7-Dichloro-8-fluoroquinazoline
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Overview
Description
4,7-Dichloro-8-fluoroquinazoline is an organic compound with the molecular formula C8H3Cl2FN2. It belongs to the quinazoline family, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-8-fluoroquinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-bromonaphthalene with cyanation reagents, followed by reduction and fluorination reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of eco-efficient one-pot synthesis methods, where reactions are carried out in water and the desired products are obtained by simple filtration, is gaining popularity due to its environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloro-8-fluoroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the quinazoline ring are reactive towards nucleophiles, allowing for the formation of various derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization: It can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines, thiols, and alcohols are commonly used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include substituted quinazolines, which can have various functional groups depending on the reagents used.
Scientific Research Applications
4,7-Dichloro-8-fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,7-Dichloro-8-fluoroquinazoline exerts its effects involves interactions with molecular targets and pathways. The chlorine and fluorine atoms in its structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-Bromo-2,4-dichloro-8-fluoroquinazoline: This compound has a similar structure but with a bromine atom instead of a hydrogen atom at the 7-position.
7-Bromo-4,6-dichloro-8-fluoroquinazoline: Another similar compound with bromine and chlorine substitutions at different positions.
Uniqueness: 4,7-Dichloro-8-fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
4,7-Dichloro-8-fluoroquinazoline is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its molecular formula C9H5Cl2FN and a molecular weight of approximately 199.04 g/mol, contains chlorine atoms at the 4 and 7 positions and a fluorine atom at the 8 position of the quinazoline ring. The specific arrangement of these halogen substituents significantly influences its chemical reactivity and biological properties, making it a candidate for further investigation in drug development.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria. Its structure implies potential activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation. It interacts with specific kinases involved in cancer signaling pathways, which may lead to reduced tumor growth.
- Anti-inflammatory Effects : Early investigations have indicated possible anti-inflammatory activities, although detailed mechanisms remain under exploration.
The biological activity of this compound is primarily attributed to its interactions with biological targets such as kinase enzymes. These enzymes play crucial roles in cell signaling pathways associated with cancer proliferation and survival. The halogen substituents enhance the compound's ability to form hydrogen bonds and other interactions with biological molecules, influencing their activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Dichloroquinazoline | Lacks fluorine at position 8 | May exhibit different biological activity |
7-Fluoroquinazoline | Lacks chlorine at positions 4 and 7 | Altered reactivity profile due to different halogen placement |
2,4-Dichloro-5-fluoroquinazoline | Fluorine at position 5 instead of 8 | Potentially different interactions with molecular targets |
This table illustrates how the positioning of halogen atoms affects the chemical reactivity and biological activity of quinazoline derivatives.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study demonstrated that this compound showed significant inhibition of cancer cell lines in vitro. The IC50 values indicated potent antiproliferative effects, suggesting its potential as a therapeutic agent against specific cancers .
- Antimicrobial Studies : In another investigation, this compound was tested against various bacterial strains. Results showed promising antibacterial activity, warranting further exploration for potential applications in treating bacterial infections .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer pathways. These studies revealed that it binds effectively to ATP-binding sites on kinases, which is critical for its anticancer effects .
Properties
Molecular Formula |
C8H3Cl2FN2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
4,7-dichloro-8-fluoroquinazoline |
InChI |
InChI=1S/C8H3Cl2FN2/c9-5-2-1-4-7(6(5)11)12-3-13-8(4)10/h1-3H |
InChI Key |
GJKKBNOKGGKEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=NC=N2)Cl)F)Cl |
Origin of Product |
United States |
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